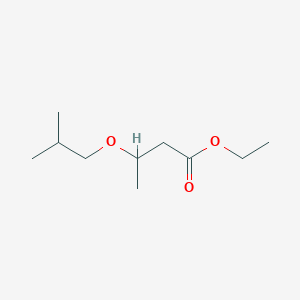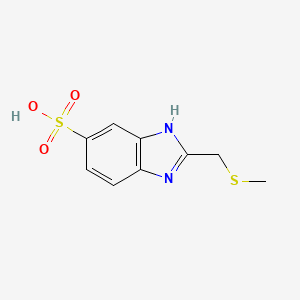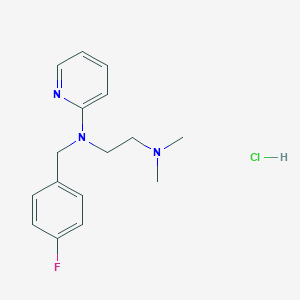
Ethyl 3-(2-methylpropoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-methylpropoxy)butanoate is an ester compound characterized by its pleasant aroma and is often used in the flavor and fragrance industry. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This particular ester is known for its fruity scent and is commonly found in various natural and synthetic products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-methylpropoxy)butanoate can be synthesized through the esterification reaction between 3-(2-methylpropoxy)butanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The use of a continuous distillation process helps in the purification of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-methylpropoxy)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-(2-methylpropoxy)butanoic acid and ethanol.
Reduction: 3-(2-methylpropoxy)butanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-methylpropoxy)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in natural flavor and fragrance biosynthesis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity scents to products.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-methylpropoxy)butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which leads to its hydrolysis or transesterification.
Comparación Con Compuestos Similares
Ethyl 3-(2-methylpropoxy)butanoate can be compared with other esters such as:
Ethyl acetate: Known for its sweet, fruity aroma and used as a solvent.
Methyl butyrate: Has a similar fruity scent and is used in flavorings.
Ethyl butanoate: Another ester with a fruity aroma, commonly found in pineapples.
Each of these esters has unique properties and applications, but this compound is distinguished by its specific structure and the particular fruity aroma it imparts.
Propiedades
Fórmula molecular |
C10H20O3 |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
ethyl 3-(2-methylpropoxy)butanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-10(11)6-9(4)13-7-8(2)3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
AFDVLIZCZQJNRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)

![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)


![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)
![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)
